molecular formula C15H14F2N4O2 B11189995 3,4-difluoro-N-(2-morpholinopyrimidin-5-yl)benzamide

3,4-difluoro-N-(2-morpholinopyrimidin-5-yl)benzamide

Cat. No.: B11189995
M. Wt: 320.29 g/mol
InChI Key: VIGNAKPROWVOQM-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-morpholinopyrimidin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with two fluorine atoms at the 3 and 4 positions, and a morpholinopyrimidine moiety at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-morpholinopyrimidin-5-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-morpholinopyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or DMF.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing fluorine atoms.

    Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-difluoro-N-(2-morpholinopyrimidin-5-yl)benzamide is unique due to the presence of both fluorine atoms and the morpholinopyrimidine moiety. This combination imparts distinct physicochemical properties, such as enhanced stability, lipophilicity, and binding affinity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H14F2N4O2

Molecular Weight

320.29 g/mol

IUPAC Name

3,4-difluoro-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C15H14F2N4O2/c16-12-2-1-10(7-13(12)17)14(22)20-11-8-18-15(19-9-11)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2,(H,20,22)

InChI Key

VIGNAKPROWVOQM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC(=C(C=C3)F)F

Origin of Product

United States

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